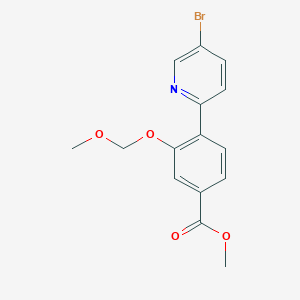

![molecular formula C22H20BrFN4 B2789448 2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine CAS No. 1397255-09-2](/img/structure/B2789448.png)

2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

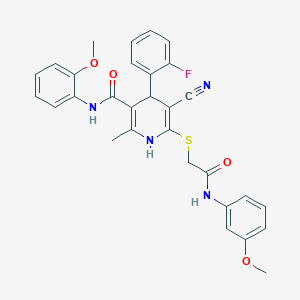

The compound “2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine” is a complex organic molecule that contains several functional groups and structural features, including an imidazo[4,5-b]pyridine ring, a bromophenyl group, a fluorophenyl group, and an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[4,5-b]pyridine ring and the introduction of the bromophenyl, fluorophenyl, and propyl groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the imidazo[4,5-b]pyridine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique

Hepatic Differentiation Inducer

SJA710-6 is known as a Hepatic Differentiation Inducer . It is a cell-permeable imidazopyridinamine compound that selectively and potently induces differentiation of mesenchymal stem cells (MSCs) into hepatocyte-like cells .

Stem Cell Research

Due to its ability to induce differentiation of MSCs into hepatocyte-like cells, SJA710-6 can be used in stem cell research, particularly in studies related to liver diseases or liver regeneration .

Drug Development for Liver Diseases

Given its role in hepatic differentiation, SJA710-6 could potentially be used in the development of drugs for liver diseases. By promoting the differentiation of MSCs into hepatocyte-like cells, it could potentially aid in the treatment of conditions like liver cirrhosis or acute liver failure .

Research Tool in Cellular Biology

SJA710-6 can be used as a research tool in cellular biology to study the process of cellular differentiation, particularly the transformation of MSCs into hepatocyte-like cells .

Potential Role in Regenerative Medicine

With its ability to induce differentiation of MSCs into hepatocyte-like cells, SJA710-6 could potentially play a role in regenerative medicine, particularly in therapies aimed at repairing or replacing damaged liver tissue .

Biochemical Research

SJA710-6 can be used in biochemical research to study the signaling pathways involved in cellular differentiation. Understanding these pathways could provide insights into the development of new therapeutic strategies for a variety of diseases .

Mécanisme D'action

SJA710-6, also known as 2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine, is a cell-permeable imidazopyridinamine compound . This article will discuss the mechanism of action of SJA710-6, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of SJA710-6 is mesenchymal stem cells (MSCs) . MSCs are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), myocytes (muscle cells), and adipocytes (fat cells).

Mode of Action

SJA710-6 selectively and potently induces the differentiation of MSCs into hepatocyte-like cells . Hepatocytes are the main functional cells of the liver, responsible for protein synthesis, detoxification, and production of biochemicals necessary for digestion.

Biochemical Pathways

Upon treatment with SJA710-6, MSCs exhibit typical morphological characteristics of hepatocytes within 14 days . These differentiated cells are able to store glycogen, secrete albumin, produce urea, and uptake low-density lipoprotein (LDL) . Additionally, SJA710-6 increases the mRNA levels of hepatocyte-specific genes, such as albumin, AFP, CK18, c-Met, CYP1A1, CYP2B1, HNF3β, and FoxH1 .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 100 mg/ml . This suggests that SJA710-6 may have good bioavailability due to its solubility.

Result of Action

The result of SJA710-6’s action is the transformation of MSCs into hepatocyte-like cells . This transformation is characterized by the acquisition of typical hepatocyte functions, such as glycogen storage, albumin secretion, urea production, and LDL uptake .

Action Environment

The efficacy and stability of SJA710-6 can be influenced by various environmental factors. For instance, the compound is stable for up to 6 months at -80°C and for 1 month at -20°C . It is also important to protect SJA710-6 from light to maintain its stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrFN4/c1-2-13-28-21(16-5-7-17(23)8-6-16)26-19-11-12-20(27-22(19)28)25-14-15-3-9-18(24)10-4-15/h3-12H,2,13-14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNQWWSSADJSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=N2)NCC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2789367.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2789368.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2789372.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789373.png)

![2-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2789374.png)

![1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2789377.png)